2PACz

Description

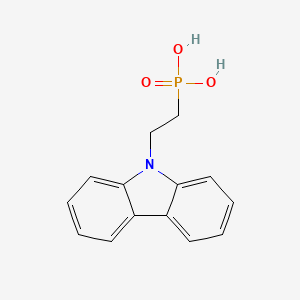

Structure

3D Structure

Properties

IUPAC Name |

2-carbazol-9-ylethylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14NO3P/c16-19(17,18)10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8H,9-10H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMPAVBWSFLENS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20999-38-6 | |

| Record name | (2-(9H-carbazol-9-yl)ethyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the chemical structure of 2PACz

An In-depth Technical Guide to 2-(9H-Carbazol-9-yl)ethyl]phosphonic Acid (2PACz)

Introduction

[2-(9H-Carbazol-9-yl)ethyl]phosphonic acid, commonly known as this compound, is a carbazole-based organic compound that has garnered significant attention in the field of materials science, particularly in the development of high-performance organic and perovskite solar cells.[1] Its primary function is as a self-assembled monolayer (SAM), forming an ultrathin layer at the interface between the transparent conductive oxide (typically indium tin oxide, ITO) and the photoactive layer.[1] This guide provides a comprehensive overview of the chemical structure, properties, and application of this compound for researchers, scientists, and drug development professionals. While this compound is predominantly used in materials science, its well-defined structure and functional groups may offer insights for surface modification in drug delivery systems.

Chemical Structure and Properties

The chemical structure of this compound consists of a carbazole moiety linked to a phosphonic acid group via an ethyl spacer.[1] The carbazole unit provides the electron-donating (hole-transporting) properties, while the phosphonic acid group serves as an anchoring agent to the metal oxide surface of the electrode.[1]

The full chemical name of this compound is [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid. Its Chemical Abstracts Service (CAS) registry number is 20999-38-6.[1][2]

Several derivatives of this compound have been synthesized to modulate its electronic properties. These include halogenated versions (F-2PACz, Cl-2PACz, Br-2PACz) and methoxy-substituted derivatives (MeO-2PACz).[3][4] These modifications alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, allowing for fine-tuning of the interfacial energetics in electronic devices.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its common derivatives.

| Compound | Full Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | HOMO (eV) | LUMO (eV) | Purity |

| This compound | [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid | 20999-38-6 | C14H14NO3P | 275.24 | ~-5.3 to -5.5 | ~-2.1 | >98.0% (HPLC)[2] |

| MeO-2PACz | [2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid | 2377770-18-6 | C16H18NO5P | 335.30 | -5.30[1] | -2.12[1] | >98.0% (T)[4] |

| Br-2PACz | [2-(3,6-Dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid | 2762888-11-7 | C14H12Br2NO3P | 433.03 | -6.01[5] | -2.64[5] | >99% (1H NMR)[5] |

| Me-2PACz | [2-(3,6-Dimethyl-9H-carbazol-9-yl)ethyl]phosphonic acid | 2996161-30-7 | C16H18NO3P | 303.30 | Not specified | Not specified | >99.0% (HPLC)[6] |

Experimental Protocols

Synthesis of this compound

A general synthesis protocol for this compound involves the reaction of carbazole with a suitable ethyl-containing precursor bearing a phosphonic acid or a precursor to it, followed by hydrolysis if necessary. A specific reported synthesis is as follows:

-

Reaction: A mixture of 9-(2-bromoethyl)-9H-carbazole and triethyl phosphite is heated.

-

Hydrolysis: The resulting diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate is then hydrolyzed using concentrated hydrochloric acid.

-

Purification: The crude product is filtered and washed with water to yield this compound as a pale-blue solid.[7]

-

Analysis: The final product can be characterized by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and elemental analysis.[7]

Deposition of this compound Self-Assembled Monolayer

The formation of a this compound SAM on an ITO substrate is a critical step for its application in optoelectronic devices. The following is a typical spin-coating protocol:

-

Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with a cleaning solution (e.g., 2% Mucasol), deionized water, acetone, and isopropanol.[7] The substrates are then treated with UV-ozone for approximately 15 minutes to remove organic residues and improve the surface wettability.[7]

-

Solution Preparation: A 1 mmol/L solution of this compound is prepared in anhydrous ethanol. The solution is placed in an ultrasonic bath for 15 minutes to ensure complete dissolution.[7]

-

Spin-Coating: 100 µL of the this compound solution is dispensed onto the center of the cleaned ITO substrate. The substrate is then spun at 3000 rpm for 30 seconds.[7]

-

Annealing: The coated substrate is annealed on a hot plate at 100°C for 10 minutes.[7]

-

Washing (Optional): A washing step with ethanol can be performed to remove any physisorbed molecules, although it is not always necessary.[7]

Role in Charge Transport

In inverted perovskite and organic solar cells, this compound functions as a hole transport layer (HTL). It forms a dipole layer at the ITO interface, which increases the work function of the ITO.[5] This improved energy level alignment between the anode and the active layer facilitates the extraction of holes and simultaneously blocks the transport of electrons to the anode, thereby reducing recombination losses and improving the overall device efficiency and stability.[1]

Visualizations

Caption: Charge generation and transport in a solar cell with this compound.

Caption: Experimental workflow for this compound SAM deposition.

References

Unveiling the Mechanism of 2PACz as a Hole Transport Layer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(9H-carbazol-9-yl)ethyl]phosphonic acid, commonly known as 2PACz, has emerged as a pivotal component in the advancement of high-performance perovskite solar cells (PSCs) and organic electronics. Functioning as a hole transport layer (HTL), this compound forms a self-assembled monolayer (SAM) that facilitates efficient extraction and transport of holes from the light-absorbing perovskite layer to the anode, while simultaneously blocking electrons. This self-assembly is driven by the phosphonic acid group, which anchors the molecule to transparent conductive oxides like indium tin oxide (ITO), and the carbazole head, which forms a uniform, hole-conductive interface.[1] This technical guide delves into the core mechanism of action of this compound as an HTL, presenting key performance data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism of Action

The efficacy of this compound as an HTL stems from a combination of its molecular structure and its ability to form a well-ordered, ultra-thin layer at the anode/perovskite interface. The primary mechanisms of action are:

-

Energy Level Alignment: this compound modifies the work function of the ITO electrode, leading to a more favorable energy level alignment with the valence band of the perovskite absorber. This reduces the energy barrier for hole extraction, promoting efficient charge transfer and minimizing voltage losses at the interface.[1]

-

Formation of a Self-Assembled Monolayer (SAM): The phosphonic acid anchoring group of this compound readily bonds to the surface of metal oxides like ITO, leading to the spontaneous formation of a dense and uniform monolayer. This SAM passivates surface defects on the ITO and creates a "lossless" interface, which is crucial for minimizing non-radiative recombination of charge carriers.[2]

-

Hole-Selective Transport: The carbazole moiety of this compound possesses excellent hole-transporting properties. This allows for the efficient collection of holes from the perovskite layer and their transport to the anode. Concurrently, the high-lying lowest unoccupied molecular orbital (LUMO) of this compound creates a significant energy barrier for electrons, effectively blocking their transport to the anode and reducing leakage currents.

-

Improved Perovskite Film Quality: The surface properties of the this compound SAM can influence the crystallization and morphology of the overlying perovskite film. A uniform and defect-free HTL can promote the growth of larger perovskite grains with fewer grain boundaries, which in turn reduces charge carrier recombination within the perovskite layer itself.

Data Presentation

The performance of this compound and its derivatives as HTLs is typically evaluated within a complete solar cell device. The following tables summarize key performance parameters from various studies.

Table 1: Photovoltaic Performance of Perovskite Solar Cells Employing this compound and its Derivatives as the Hole Transport Layer

| HTL Material | Device Architecture | Perovskite Composition | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| This compound (evaporated) | p-i-n | Not specified | 19.5 | 1.214 | 20.1 | 80.1 | [2] |

| MeO-2PACz | p-i-n | Not specified | 21.61 | Not specified | Not specified | 82.30 | [3] |

| MeO-2PACz | p-i-n | Tin-based | 6.5 | Not specified | Not specified | Not specified | [4] |

| NiOx/MeO-2PACz | p-i-n | Not specified | ~22 | Not specified | Not specified | 83.9 | [5] |

| PbS-2PACz + this compound | Not specified | Narrow-bandgap Sn-Pb | 22.84 | Not specified | Not specified | Not specified | [6] |

Table 2: Electronic Properties of this compound and Related Materials

| Material | HOMO Level (eV) | LUMO Level (eV) | Measurement Technique | Reference |

| This compound on sputtered ITO | Varies with thickness | Not specified | UPS | [2] |

| Br-2PACz | Not specified | Not specified | Not specified | [4] |

Experimental Protocols

Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (this compound)

A common synthetic route for this compound involves a multi-step process starting from carbazole.

-

Alkylation of Carbazole: Carbazole is reacted with a suitable 2-haloethanol (e.g., 2-bromoethanol) to introduce the ethyl alcohol side chain.

-

Halogenation: The hydroxyl group of the resulting alcohol is then converted to a halide (e.g., bromide) using a halogenating agent.

-

Arbuzov Reaction: The bromo-intermediate is reacted with a phosphite ester (e.g., triethyl phosphite) in an Arbuzov reaction to form a phosphonate ester.

-

Hydrolysis: The final step involves the hydrolysis of the phosphonate ester to the desired phosphonic acid, this compound.

Deposition of this compound Self-Assembled Monolayer

The formation of the this compound SAM on a substrate, typically ITO-coated glass, is a critical step in device fabrication.

-

Substrate Cleaning: The ITO substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrate is then dried with a stream of nitrogen and treated with UV-ozone for 15-30 minutes to remove organic residues and improve surface wettability.

-

Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as ethanol or isopropanol, with a typical concentration range of 0.1 to 1 mg/mL.

-

Spin Coating: A small volume (e.g., 100 µL) of the this compound solution is dispensed onto the cleaned ITO substrate. The substrate is then spun at a high speed (e.g., 3000-5000 rpm) for a set duration (e.g., 30 seconds).

-

Annealing: The substrate is subsequently annealed on a hotplate at a temperature ranging from 100°C to 150°C for approximately 10 minutes to promote the formation of a well-ordered and strongly anchored monolayer.

Fabrication of a p-i-n Perovskite Solar Cell with a this compound HTL

-

HTL Deposition: A this compound SAM is deposited on the ITO substrate as described above.

-

Perovskite Layer Deposition: The perovskite precursor solution is spin-coated onto the this compound-coated substrate. An anti-solvent is typically dripped onto the spinning substrate during the last few seconds of the spin-coating process to induce rapid crystallization and form a uniform perovskite film. The film is then annealed at a specific temperature and time, which depends on the perovskite composition.

-

Electron Transport Layer (ETL) Deposition: An n-type material, such as a fullerene derivative (e.g., PCBM) or an oxide layer, is deposited on top of the perovskite layer. This is often done by spin-coating or thermal evaporation.

-

Buffer Layer Deposition: A thin buffer layer, such as bathocuproine (BCP), is often evaporated on top of the ETL to improve charge collection and protect the underlying layers.

-

Top Electrode Deposition: Finally, a metal top electrode (e.g., silver or gold) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Key Characterization Techniques

-

Time-Resolved Photoluminescence (TRPL) Spectroscopy: This technique is used to probe the charge carrier dynamics at the HTL/perovskite interface. A longer photoluminescence lifetime in the presence of the HTL indicates effective charge extraction and reduced non-radiative recombination at the interface.

-

Photoluminescence Quantum Yield (PLQY): PLQY measurements provide a quantitative measure of the radiative efficiency of the perovskite film. An increase in PLQY when the perovskite is deposited on the this compound HTL suggests passivation of defects and reduced non-radiative recombination pathways.

-

Ultraviolet Photoelectron Spectroscopy (UPS): UPS is employed to determine the work function and the highest occupied molecular orbital (HOMO) level of the this compound layer, providing crucial information for understanding the energy level alignment at the ITO/HTL/perovskite interfaces.

-

Space-Charge Limited Current (SCLC) Measurement: To determine the hole mobility of the HTL, a hole-only device (e.g., ITO/HTL/Perovskite/Au) is fabricated. By analyzing the current-voltage characteristics in the dark, the hole mobility can be extracted from the SCLC region of the J-V curve.

Mandatory Visualization

Caption: Mechanism of action of this compound in a perovskite solar cell.

Caption: Energy level alignment in a this compound-based perovskite solar cell.

Caption: Experimental workflow for fabricating a this compound-based device.

References

An In-depth Technical Guide to (2-(9H-carbazol-9-yl)ethyl)phosphonic acid (2PACz)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(9H-carbazol-9-yl)ethyl)phosphonic acid, commonly abbreviated as 2PACz, is a carbazole derivative that has garnered significant attention in the field of materials science, particularly in optoelectronics. Its unique structure, featuring a hole-transporting carbazole moiety and a phosphonic acid anchoring group, allows for the formation of self-assembled monolayers (SAMs) on various metal oxide surfaces. This property is instrumental in enhancing the performance and stability of devices such as perovskite solar cells, organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). This guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, and key applications.

Core Properties and Data

The fundamental chemical and physical properties of this compound are summarized below.

Table 1: Chemical and Physical Properties of (2-(9H-carbazol-9-yl)ethyl)phosphonic acid

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄NO₃P | [1][2] |

| Molecular Weight | 275.24 g/mol | [1][2] |

| IUPAC Name | (2-(9H-carbazol-9-yl)ethyl)phosphonic acid | [1] |

| CAS Number | 20999-38-6 | [1] |

| Appearance | White solid | [3] |

| Computed XLogP3 | 1.4 | [1] |

| Topological Polar Surface Area (TPSA) | 62.46 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis Protocol

The synthesis of this compound is a multi-step process that begins with the alkylation of carbazole, followed by an Arbuzov reaction and subsequent hydrolysis.

Experimental Protocol: Synthesis of (2-(9H-carbazol-9-yl)ethyl)phosphonic acid

Step 1: Synthesis of (2-(9H-Carbazol-9-yl)ethanol)

-

Carbazole is reacted with 2-bromoethanol to yield (2-(9H-Carbazol-9-yl)ethanol).[3]

Step 2: Synthesis of (2-(9H-carbazol-9-yl)-1-bromo-ethane)

-

The alcohol from the previous step is converted to the corresponding bromide.[3]

Step 3: Synthesis of Diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate

-

A mixture of (2-(9H-carbazol-9-yl)-1-bromo-ethane (4.0 g, 14.6 mmol) in triethyl phosphite (45 mL) is stirred for 20 hours at 160 °C under a nitrogen atmosphere.[3]

-

The excess triethyl phosphite is removed under vacuum at 100 °C to yield diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate as a pale yellow liquid (4.8 g, 100% yield), which is used in the next step without further purification.[3]

Step 4: Synthesis of (2-(9H-carbazol-9-yl)ethyl)phosphonic acid (this compound)

-

Bromotrimethylsilane (12.0 mL, 90.9 mmol) is added to a solution of diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate (4.8 g, 14.5 mmol) in dry dichloromethane (80.0 mL) at room temperature under a nitrogen atmosphere.[3]

-

The reaction mixture is stirred at room temperature for 19 hours.[3]

-

The solvent is removed under reduced pressure to give a colorless amorphous solid.[3]

-

Methanol (30 mL) is added to the solid and stirred for 30 minutes, followed by the addition of water (100 mL).[3]

-

The mixture is then concentrated under reduced pressure to yield this compound as a white solid (4.0 g, 100% yield).[3]

Visualization of the Synthesis Workflow

Caption: Synthetic pathway for (2-(9H-carbazol-9-yl)ethyl)phosphonic acid (this compound).

Spectroscopic Data

The structure of this compound and its intermediates are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ³¹P{¹H} NMR | DMSO-d₆ | 21.58 (s) |

| ¹³C{¹H} NMR | DMSO-d₆ | 139.86, 126.31, 122.74, 120.87, 119.41, 109.39, 37.84, 27.73 (d, JCP = 130 Hz) |

Data sourced from a study demonstrating the use of this compound in quantum dot light-emitting diodes.[3]

Applications in Optoelectronics

The primary application of this compound is as a hole-transporting material that forms a self-assembled monolayer on transparent conductive oxides, such as indium tin oxide (ITO).[4][5] This SAM modifies the electrode work function and improves the interface between the electrode and the active layer of the optoelectronic device.

Role in Perovskite and Organic Solar Cells

In perovskite and organic solar cells, this compound serves as a hole-transporting layer (HTL).[4][5][6] Its application offers several advantages:

-

Simplified Device Fabrication: The ability to form a SAM simplifies the deposition process compared to other HTL materials.[4]

-

Minimal Material Consumption: Only a dilute solution is needed to form a single-molecule-thick layer.[4]

-

Improved Device Efficiency and Stability: The SAM enhances hole extraction and transport, leading to higher power conversion efficiencies and improved long-term stability of the solar cells.[5]

Role in Light-Emitting Diodes (LEDs)

This compound and its derivatives, such as Br-2PACz, are used as anode modification layers in metal-halide perovskite quantum dot light-emitting diodes (QLEDs).[3][7][8] In this context, the this compound layer:

These contributions lead to LEDs with lower turn-on voltages and higher efficiencies.[7][8]

Visualization of this compound Function in a Solar Cell

Caption: Role of this compound as a hole-transporting layer in a perovskite solar cell.

Biological Activity

While carbazole and its derivatives are known to exhibit a wide range of biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties, there is currently no specific research available on the biological activities of (2-(9H-carbazol-9-yl)ethyl)phosphonic acid.[9][10] The focus of the existing literature is predominantly on its application in materials science and optoelectronics.

Safety and Handling

According to its Globally Harmonized System (GHS) classification, (2-(9H-carbazol-9-yl)ethyl)phosphonic acid is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. It should be stored at 4°C, sealed, and kept away from moisture.[2]

References

- 1. (2-(9H-carbazol-9-yl)ethyl)phosphonic acid | C14H14NO3P | CID 154704302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid self-assembled monolayer alternatives for application in optoelectronics [epubl.ktu.edu]

- 5. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 6. Synthesis of the rod-shape carbazole-based phosphonic acid [epubl.ktu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. echemcom.com [echemcom.com]

- 10. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 2PACz Self-Assembled Monolayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Self-assembled monolayers (SAMs) represent a pivotal advancement in the field of optoelectronics, particularly in the development of high-performance perovskite and organic solar cells. Among these, [2-(9H-carbazol-9-yl)ethyl]phosphonic acid, commonly known as 2PACz, has emerged as a benchmark material for creating efficient and stable hole-selective contacts. This technical guide provides an in-depth overview of the discovery, synthesis, and application of this compound SAMs, complete with quantitative data, detailed experimental protocols, and visualizations of key processes and pathways.

Discovery and Core Principles

This compound is a carbazole-based SAM featuring a phosphonic acid anchoring group.[1] This molecular design is central to its function. The phosphonic acid group forms strong chemical bonds with metal oxide surfaces like indium tin oxide (ITO), ensuring robust adhesion and the formation of a uniform monolayer.[2] The carbazole body is an electron-rich aromatic moiety that facilitates efficient hole transport.

The primary role of the this compound SAM in a device stack is to modify the interfacial energetics. By forming a well-ordered monolayer, it alters the work function of the anode (e.g., ITO) to better align with the highest occupied molecular orbital (HOMO) of the active perovskite or organic layer.[1] This improved energy level alignment minimizes the energy barrier for hole extraction and significantly reduces non-radiative recombination at the interface, a major source of efficiency loss in solar cells.[1]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available reagents. The general pathway involves the alkylation of carbazole, followed by a reaction to introduce the phosphonic acid group.

Synthesis Protocol

A common synthesis route for this compound is detailed below[3]:

-

Synthesis of (2-(9H-Carbazol-9-yl)ethanol): Carbazole is reacted with 2-bromoethanol to yield (2-(9H-Carbazol-9-yl)ethanol).

-

Synthesis of (2-(9H-carbazol-9-yl)-1-bromo-ethane): The alcohol from the previous step is converted to its corresponding bromo-alkane.

-

Synthesis of Diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate: A mixture of (2-(9H-carbazol-9-yl)-1-bromo-ethane) in excess triethyl phosphite is stirred for approximately 20 hours at 160°C under a nitrogen atmosphere. The excess triethyl phosphite is then removed under vacuum.[3]

-

Final Hydrolysis to this compound: The resulting diethyl phosphonate is hydrolyzed to yield the final product, [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (this compound).[3]

Quantitative Data and Performance

The application of this compound and its derivatives as hole transport layers (HTLs) has led to significant improvements in the power conversion efficiency (PCE) of inverted perovskite solar cells (PSCs) and organic photovoltaics (OPVs). The tables below summarize key performance metrics and physical properties.

Table 1: Photovoltaic Performance of Devices with this compound and Derivatives

| SAM Material | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| This compound | Inverted PSC | - | - | - | 22.79 | [4] |

| MeO-2PACz | Inverted PSC | - | - | - | >22 | [5] |

| β-Th-2PACz | Inverted PSC | - | - | - | 24.34 | [4] |

| This compound | Organic Solar Cell | - | - | - | 18.03 | [3] |

| Br-2PACz | Organic Solar Cell | - | - | - | 18.4 | [3] |

| Me-4PACz | Perovskite-Silicon Tandem | - | - | - | 29.15 | [3] |

Table 2: Interfacial Energetic Properties

| Interface | Work Function (eV) | HOMO Level (eV) | Characterization Method |

| Solvent-Cleaned ITO | 4.51 | - | UPS |

| ITO / this compound | 4.88 | -5.67 | UPS |

| Plasma-Cleaned ITO | 4.83 | - | UPS |

| ITO (Plasma) / this compound | 5.21 | -5.73 | UPS |

Data compiled from studies using Ultraviolet Photoelectron Spectroscopy (UPS). The work function of the ITO substrate is increased upon deposition of the this compound SAM, which facilitates hole extraction.

Experimental Protocols

The formation of a high-quality SAM is critical for device performance. The following sections provide detailed methodologies for substrate preparation and SAM deposition.

Substrate Preparation

-

Initial Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially sonicated in a series of solvents to remove organic and inorganic residues. A typical sequence is:

-

Deionized Water with detergent (e.g., Hellmanex)

-

Deionized Water (rinse)

-

Acetone

-

Isopropanol (IPA)

-

-

Drying: Substrates are dried under a stream of dry nitrogen gas.

-

Surface Activation (UV-Ozone Treatment): To ensure a hydrophilic surface with a high density of hydroxyl groups for phosphonic acid binding, substrates are treated with UV-Ozone for 15-20 minutes immediately before SAM deposition.

This compound SAM Deposition (Spin-Coating Method)

-

Solution Preparation: Prepare a 0.5-1.0 mmol/L solution of this compound powder in a suitable solvent, such as ethanol or isopropanol.[3] Ensure the powder is fully dissolved.

-

Deposition: The deposition process should be carried out in a controlled environment, such as a nitrogen-filled glovebox.

-

Annealing: Anneal the coated substrate at 100°C for 10 minutes on a hotplate to promote the self-assembly process and remove residual solvent.[1]

-

Washing (Optional but Recommended): To remove any loosely bound, physisorbed molecules, the substrate can be rinsed with the pure solvent (e.g., ethanol) and then dried again. This step ensures that what remains is a chemisorbed monolayer.

Mechanism of Action: Energy Level Alignment

The effectiveness of this compound lies in its ability to favorably modify the energy landscape at the anode/active layer interface. In an inverted p-i-n solar cell, holes generated in the light-absorbing layer must be efficiently extracted by the anode (ITO).

-

Without SAM: The work function of ITO is often not ideally aligned with the HOMO of the perovskite, creating an energy barrier for hole extraction.

-

With this compound SAM: The this compound molecules anchor to the ITO surface via their phosphonic acid groups. The inherent dipole moment of the this compound molecule increases the work function of the ITO. This lowers the energy barrier between the perovskite HOMO and the anode's Fermi level, creating a more "Ohmic" contact that facilitates charge transfer and reduces interfacial energy losses.

References

The Pivotal Role of Carbazole Derivatives in Advancing Perovskite Solar Cell Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. A key contributor to this success has been the development of novel materials, particularly organic semiconductor molecules, that enhance both the efficiency and stability of these devices. Among these, carbazole derivatives have emerged as a highly versatile and effective class of compounds, playing crucial roles as hole-transporting materials (HTMs), interfacial modifiers, and defect passivators. This technical guide provides a comprehensive overview of the multifaceted role of carbazole derivatives in perovskite solar cells, detailing their impact on device performance, the experimental protocols for their implementation, and the underlying scientific principles.

Core Functions of Carbazole Derivatives in Perovskite Solar Cells

Carbazole-based molecules are characterized by their electron-rich aromatic structure, which imparts excellent hole-transporting properties and allows for facile functionalization to tune their electronic and physical characteristics. These attributes make them ideal candidates for several key functions within the PSC architecture:

-

Hole-Transporting Materials (HTMs): The primary role of an HTM is to efficiently extract photogenerated holes from the perovskite absorber layer and transport them to the electrode. Carbazole derivatives have been shown to be excellent HTMs, often rivaling or even surpassing the performance of the commonly used spiro-OMeTAD. Their high hole mobility and suitable energy level alignment with the valence band of perovskite materials minimize energy loss and facilitate efficient charge extraction.

-

Interface Engineering: The interfaces between the different layers of a perovskite solar cell are critical to its overall performance. Carbazole derivatives can be employed as self-assembled monolayers (SAMs) or thin interlayers to modify these interfaces. This can lead to improved energy level alignment, reduced interfacial recombination, and enhanced charge extraction. For instance, carbazole-based SAMs with phosphonic acid anchoring groups can form dense, uniform layers on transparent conductive oxides (TCOs), effectively passivating surface defects and promoting better perovskite crystal growth.

-

Defect Passivation: Defects at the surface and grain boundaries of the perovskite film are a major source of non-radiative recombination, which limits the open-circuit voltage (Voc) and overall efficiency of the solar cell. The Lewis basic nitrogen atom in the carbazole core, along with other functional groups, can interact with under-coordinated lead ions (Pb2+) in the perovskite, effectively passivating these defect sites. This reduces charge carrier recombination and enhances the photoluminescence quantum yield, leading to improved device performance and stability.

Quantitative Performance Data of Perovskite Solar Cells with Carbazole Derivatives

The integration of carbazole derivatives has led to significant improvements in the key performance metrics of perovskite solar cells. The following table summarizes the photovoltaic performance of various devices incorporating different carbazole-based materials.

| Carbazole Derivative | Role | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |

| SGT-405 | HTM | 14.79 | - | - | - | [1] |

| SGT-405(3,6) | HTM | 18.87 | - | - | - | [2] |

| V1205 | HTM | 16.9 | - | - | - | [3] |

| V1221 | HTM | 17.81 | 1.03 | 23.6 | 0.73 | [4] |

| V1225 | HTM | 17.81 | 1.03 | 23.6 | 0.73 | [4] |

| KZRD | HTM | 20.40 | - | - | - | [5] |

| Me-4PACz | SAM | >20 | - | - | - | [6] |

| Br-2PACz | SAM | >20 | - | - | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative carbazole-based HTM, the fabrication of a perovskite solar cell using a carbazole derivative, and the characterization of the resulting device.

Synthesis of a Carbazole-Based Hole-Transporting Material (Example: SGT-405)

The synthesis of star-shaped carbazole derivatives like SGT-405 typically involves a multi-step process. The following is a generalized protocol based on common synthetic routes described in the literature[2].

Materials:

-

3,6-Dibromocarbazole

-

Aryl boronic acid (e.g., 4-(diphenylamino)phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., Toluene, THF)

Procedure:

-

N-Alkylation of Carbazole: The nitrogen of 3,6-dibromocarbazole is first alkylated to improve solubility and prevent N-H reactivity in subsequent steps. This is typically achieved by reacting the carbazole with an alkyl halide in the presence of a base.

-

Suzuki Coupling Reaction: The core of the synthesis is a palladium-catalyzed Suzuki coupling reaction. The N-alkylated 3,6-dibromocarbazole is reacted with an excess of the desired aryl boronic acid in a suitable solvent.

-

Catalyst and Base Addition: The palladium catalyst and a base are added to the reaction mixture. The mixture is then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period (typically 24-48 hours).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the organic layer is extracted. The crude product is then purified using column chromatography on silica gel to yield the final carbazole-based HTM.

-

Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Fabrication of a Perovskite Solar Cell with a Carbazole-Based HTM

The following is a typical procedure for the fabrication of a standard n-i-p planar perovskite solar cell using a carbazole derivative as the HTM.

Substrate Preparation:

-

Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

The cleaned substrates are then dried with a stream of nitrogen and treated with UV-ozone for 15 minutes to remove any residual organic contaminants and improve the wettability.

Deposition of Layers:

-

Electron Transport Layer (ETL): A compact layer of TiO2 is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) at a specific speed (e.g., 3000 rpm for 30 s), followed by annealing at a high temperature (e.g., 500 °C for 30 min).

-

Perovskite Layer: The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent mixture) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate during the last few seconds to induce rapid crystallization and form a uniform film. The film is then annealed at a moderate temperature (e.g., 100-150 °C for 10-30 min).

-

Hole-Transporting Layer (HTL): A solution of the carbazole-based HTM (e.g., 20 mg/mL in chlorobenzene) with additives such as Li-TFSI and tBP is spin-coated on top of the perovskite layer at a specific speed (e.g., 4000 rpm for 30 s).

-

Metal Electrode: Finally, a top electrode of gold or silver (typically 80-100 nm thick) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Characterization of Perovskite Solar Cells

Current Density-Voltage (J-V) Measurement:

-

The J-V characteristics of the fabricated PSCs are measured using a solar simulator under standard test conditions (AM 1.5G irradiation, 100 mW/cm²).

-

A source measure unit is used to apply a voltage bias to the cell and measure the resulting current.

-

The key photovoltaic parameters (PCE, Voc, Jsc, and FF) are extracted from the J-V curve. The scan is typically performed in both forward and reverse directions to assess any hysteresis.

External Quantum Efficiency (EQE) Measurement:

-

EQE (also known as Incident Photon-to-Current Conversion Efficiency or IPCE) is measured to determine the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy.

-

The measurement involves illuminating the device with monochromatic light of varying wavelengths and measuring the resulting short-circuit current.

-

The integrated Jsc from the EQE spectrum should be in good agreement with the Jsc value obtained from the J-V measurement to ensure the accuracy of the results[7][8][9].

Hole Mobility Measurement (Space-Charge-Limited Current - SCLC):

-

The hole mobility of the carbazole HTM is a crucial parameter and can be determined using the SCLC method[10][11][12].

-

This involves fabricating a hole-only device with the structure: ITO/PEDOT:PSS/Carbazole HTM/Au.

-

By applying a voltage across the device and measuring the current, the mobility can be extracted from the J-V characteristics in the space-charge-limited region, which follows the Mott-Gurney law[12].

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the fundamental processes occurring within a perovskite solar cell incorporating carbazole derivatives, the following diagrams, generated using the DOT language for Graphviz, illustrate the device architecture, hole transport mechanism, and defect passivation.

Caption: General n-i-p architecture of a perovskite solar cell with a carbazole-based HTL.

Caption: Mechanism of hole transport from the perovskite to the electrode via a carbazole HTM.

Caption: Defect passivation mechanism by a carbazole derivative at the perovskite interface.

Conclusion

Carbazole derivatives have proven to be a cornerstone in the advancement of perovskite solar cell technology. Their versatility as highly efficient hole-transporting materials, effective interfacial modifiers, and potent defect passivators has directly contributed to the remarkable progress in PSC performance and stability. The ability to readily tune their molecular structure allows for the rational design of new materials with optimized properties, paving the way for further improvements. As the field continues to mature, the continued exploration and development of novel carbazole-based materials will undoubtedly play a critical role in realizing the full potential of perovskite photovoltaics for widespread, low-cost solar energy generation.

References

- 1. researchgate.net [researchgate.net]

- 2. Simple synthesis and molecular engineering of low-cost and star-shaped carbazole-based hole transporting materials for highly efficient perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. enlitechnology.com [enlitechnology.com]

- 8. jku.at [jku.at]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]

electronic properties of 2PACz self-assembled monolayers

A comprehensive guide to the electronic characteristics of 2PACz self-assembled monolayers (SAMs) is essential for researchers in materials science and professionals in drug development. This document provides a detailed overview of the synthesis, electronic properties, and characterization of these crucial molecules.

Electronic Properties of this compound and Its Derivatives

[2-(9H-carbazol-9-yl)ethyl]phosphonic acid, commonly known as this compound, is a carbazole-based self-assembled monolayer that has garnered significant attention for its application as a hole-selective layer in various optoelectronic devices.[1][2] Its conjugated structure, robust hole transport properties, and strong interfacial adhesion make it a standout candidate for enhancing device performance and stability.[1] The electronic properties of this compound and its derivatives can be tailored by introducing different electron-donating or electron-withdrawing groups, which significantly influences their energy levels and, consequently, the efficiency of charge extraction in devices.[1]

The following table summarizes key electronic properties of this compound and several of its derivatives as reported in the literature. These properties are crucial for understanding and predicting the behavior of these SAMs in electronic devices.

| Molecule | Highest Occupied Molecular Orbital (HOMO) Level (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Level (eV) | Work Function (Φ) on ITO (eV) |

| This compound | -5.50[1] | Not specified | ~5.1-5.2[2][3] |

| MeO-2PACz | -5.50[1] | Not specified | 5.27[4] |

| Br-2PACz | Not specified | 2.64[5] | 5.81[5] |

| Me-4PACz | Not specified | Not specified | 4.92[4] |

| MeO-PhPACz | Not specified | Not specified | Not specified |

| F-4PACz | Not specified | Not specified | 5.49[4] |

| MeOF-4PACz | Not specified | Not specified | 5.27[4] |

Experimental Protocols

The fabrication and characterization of this compound SAMs involve several key experimental techniques. The following sections detail the methodologies for SAM deposition and the analysis of their electronic properties.

Synthesis and Deposition of this compound SAMs

Several methods are employed for the deposition of this compound SAMs onto substrates like indium tin oxide (ITO). The choice of deposition technique can impact the morphology and electronic properties of the resulting film.[6][7]

-

Solution-Based Deposition (Spin-Coating):

-

Prepare a solution of the this compound derivative in a suitable solvent, such as ethanol or isopropanol, typically at a concentration of 1 mmol/L.

-

Clean the substrate (e.g., ITO-coated glass) and activate its surface using a UV-Ozone treatment.

-

Deposit a small volume (e.g., 100 µL) of the this compound solution onto the center of the substrate.[8]

-

Spin-coat the substrate at a speed of approximately 3000 rpm for 30 seconds.[8]

-

Anneal the coated substrate at 100°C for 10 minutes to promote the formation of the monolayer.[8]

-

-

Thermal Evaporation:

-

Place the this compound powder in a thermal evaporation source.

-

Position the substrate in the vacuum chamber.

-

Deposit the this compound material onto the substrate under high vacuum. This method can lead to the formation of a highly crystalline self-assembled multilayer.[9]

-

-

Spray-Coating:

Characterization of Electronic Properties

The electronic properties of this compound SAMs are primarily investigated using a suite of surface-sensitive spectroscopic and microscopic techniques.

-

Ultraviolet Photoelectron Spectroscopy (UPS): UPS is used to determine the work function and the HOMO level of the SAMs.[1] The sample is irradiated with ultraviolet light, causing the emission of photoelectrons. By analyzing the kinetic energy of these electrons, the electronic energy levels of the material can be determined.[1][10]

-

X-ray Photoelectron Spectroscopy (XPS): XPS confirms the presence of the this compound SAM on the substrate and provides information about the chemical bonding at the interface.[2][3] It works by irradiating the sample with X-rays and analyzing the energies of the emitted core-level electrons.[11]

-

Kelvin Probe Force Microscopy (KPFM): KPFM is a scanning probe technique used to map the surface potential and work function of the SAM with high spatial resolution.[7] It measures the contact potential difference between a conducting atomic force microscope tip and the sample surface.[2][3]

Visualizing Electronic Processes and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to this compound SAMs.

References

- 1. Molecular tailoring of this compound SAMs via substituent design enables efficient inverted p–i–n perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. Impact of the TCO Microstructure on the Electronic Properties of Carbazole-Based Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling the Morphological and Energetic Properties of this compound Self-Assembled Monolayers Fabricated With Upscaling Deposition Methods [journal.hep.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

2PACz as an Alternative to PEDOT:PSS: A Technical Guide for Life Science Applications

An in-depth exploration of (2-(9H-carbazol-9-yl)ethyl)phosphonic acid (2PACz) as a potential replacement for the widely used conductive polymer, poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), in bioelectronics and drug development.

Executive Summary

For decades, PEDOT:PSS has been a cornerstone material in the field of bioelectronics, prized for its unique combination of electronic and ionic conductivity, biocompatibility, and processability. It has found applications in a wide array of devices, from biosensors to neural interfaces and drug delivery systems. However, certain inherent drawbacks of PEDOT:PSS, such as its acidic nature, hygroscopic properties, and potential for delamination, have prompted a search for more stable and versatile alternatives.

This technical guide introduces (2-(9H-carbazol-9-yl)ethyl)phosphonic acid, or this compound, a self-assembling monolayer (SAM) forming molecule, as a compelling candidate to challenge the dominance of PEDOT:PSS in specific life science applications. While extensively studied for its exceptional performance as a hole transport layer in organic and perovskite solar cells, the potential of this compound in the biological realm remains largely unexplored. This document aims to bridge this gap by providing a comprehensive comparison of the two materials, summarizing key data, detailing experimental protocols, and offering insights into the prospective advantages of this compound for researchers, scientists, and drug development professionals.

Comparative Analysis: this compound vs. PEDOT:PSS

A direct comparison of the fundamental properties of this compound and PEDOT:PSS reveals distinct advantages and disadvantages for each material, particularly in the context of biological applications.

Material Properties

| Property | PEDOT:PSS | This compound |

| Material Type | Conductive Polymer Dispersion | Self-Assembling Monolayer (SAM) |

| Conductivity | Mixed (Ionic and Electronic) | Primarily Electronic (as a monolayer) |

| Biocompatibility | Generally considered biocompatible, but concerns exist regarding the acidity and leaching of PSS, which can cause cytotoxic effects. | Not extensively studied. The carbazole moiety may exhibit both bioactive and cytotoxic properties, while the phosphonic acid group is known for its stability and use in binding bioactive molecules.[1][2] |

| Stability in Aqueous Media | Can swell and delaminate, especially without cross-linking. The PSS component is hydrophilic. | Phosphonic acid monolayers exhibit high hydrolytic stability under physiological conditions.[2] |

| Deposition Method | Solution-based techniques (spin coating, inkjet printing, etc.), vapor phase polymerization.[1][3] | Self-assembly from solution (e.g., spin coating, dipping).[4] |

| Hygroscopic Nature | Highly hygroscopic due to the PSS component. | Expected to be more hydrophobic than PEDOT:PSS. |

| Acidity | Acidic (due to PSS), which can be detrimental to some biological systems and adjacent materials. | Neutral. |

Performance in Device Applications (Primarily Photovoltaics)

While direct comparisons in bioelectronic devices are scarce, the performance differences observed in organic solar cells can offer insights into the potential advantages of this compound.

| Performance Metric | PEDOT:PSS-based Devices | This compound-based Devices |

| Power Conversion Efficiency | Standard benchmark | Often higher due to better energy level alignment. |

| Device Stability | Prone to degradation due to the hygroscopic and acidic nature of PEDOT:PSS. | Significantly improved stability due to the hydrophobic nature and inherent stability of the SAM. |

| Interfacial Properties | Can lead to non-radiative recombination at the interface. | Reduces non-radiative recombination, leading to more efficient charge transport. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and evaluation of these materials. Below are representative protocols for the synthesis and deposition of both this compound and PEDOT:PSS.

Synthesis of this compound ((2-(9H-carbazol-9-yl)ethyl)phosphonic acid)

Materials:

-

Carbazole

-

2-Bromoethanol

-

Triethyl phosphite

-

Hydrochloric acid

-

Various organic solvents (e.g., toluene, methanol)

Procedure:

-

Synthesis of (2-(9H-carbazol-9-yl)ethanol): Carbazole is reacted with 2-bromoethanol to yield (2-(9H-carbazol-9-yl)ethanol).

-

Bromination: The alcohol is then converted to (2-(9H-carbazol-9-yl)-1-bromo-ethane).

-

Arbuzov Reaction: The bromo-derivative is reacted with an excess of triethyl phosphite at elevated temperatures (e.g., 160 °C) under a nitrogen atmosphere. The excess triethyl phosphite is removed under vacuum to yield diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate.

-

Hydrolysis: The resulting phosphonate ester is hydrolyzed using a strong acid, such as hydrochloric acid, to yield the final product, (2-(9H-carbazol-9-yl)ethyl)phosphonic acid (this compound). The product is then purified.

Deposition of this compound Self-Assembled Monolayer (Spin Coating)

Materials:

-

This compound powder

-

Ethanol (or other suitable solvent)

-

Substrate (e.g., Indium Tin Oxide (ITO) coated glass, silicon wafer)

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in ethanol (e.g., 3 mM).[4]

-

Substrate Cleaning: Thoroughly clean the substrate using a sequence of sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

-

Surface Activation: Treat the substrate with UV-Ozone for a specified time (e.g., 15 minutes) to activate the surface.

-

Spin Coating: Dispense the this compound solution onto the substrate. Spin coat at a specific speed (e.g., 5000 rpm) for a set duration (e.g., 30 seconds).[4]

-

Annealing: Anneal the coated substrate at an elevated temperature (e.g., 150 °C) for a defined period (e.g., 25 minutes) in ambient air to promote the formation of a well-ordered monolayer.[4]

Synthesis of PEDOT:PSS (Vapor Phase Polymerization)

Materials:

-

3,4-ethylenedioxythiophene (EDOT) monomer

-

Oxidant solution (e.g., iron(III) p-toluenesulfonate in a suitable solvent)

-

Substrate

Procedure:

-

Oxidant Layer Deposition: Apply the oxidant solution onto the substrate using a solution processing technique such as spin coating.[1]

-

Vapor Phase Polymerization: Place the oxidant-coated substrate in a sealed chamber containing EDOT monomer vapor. The polymerization of EDOT occurs on the surface of the oxidant layer.[1]

-

Washing: After polymerization, wash the film with a solvent (e.g., ethanol) to remove any residual oxidant and unreacted monomer.[1]

Signaling Pathways and Interfacial Interactions

The interaction of these materials with biological systems is paramount. While PEDOT:PSS has been studied in this context, the interactions of this compound are largely inferred from its chemical structure.

PEDOT:PSS Interaction with Cells

PEDOT:PSS provides a conductive and biocompatible interface for cell culture and stimulation. Its mixed ionic-electronic conductivity is crucial for transducing biological signals. However, the release of acidic PSS can negatively impact cell viability and function.

Postulated this compound Interaction with Biological Moieties

The phosphonic acid headgroup of this compound can form strong, stable bonds with metal oxide surfaces, which are often used as base layers in bioelectronic devices. The carbazole body is a well-known electron-rich aromatic system. In a biological context, the phosphonic acid group could potentially interact with calcium ions present in physiological fluids, and the carbazole group could interact with biomolecules through π-π stacking.

Future Outlook and Unexplored Territories

The exploration of this compound as a PEDOT:PSS alternative in the life sciences is in its infancy. While its success in photovoltaics provides a strong impetus for its investigation in bio-applications, significant research is required to validate its potential.

Key areas for future research include:

-

Biocompatibility Studies: Comprehensive in vitro and in vivo studies are needed to assess the cytotoxicity, hemocompatibility, and long-term stability of this compound in physiological environments.

-

Ionic Conductivity: The ionic conductivity of this compound monolayers needs to be characterized to determine their suitability for applications requiring ion transport, such as neural interfaces.

-

Biofunctionalization: Methods for the selective functionalization of the this compound surface with bioactive molecules (e.g., antibodies, enzymes, peptides) need to be developed and optimized for biosensor and drug delivery applications.

-

Device Prototyping: The fabrication and testing of proof-of-concept bioelectronic devices, such as biosensors, neural probes, and drug delivery platforms, based on this compound will be crucial to demonstrate its practical utility.

Conclusion

This compound presents a promising, albeit largely untested, alternative to PEDOT:PSS for a range of applications in bioelectronics and drug development. Its inherent stability, hydrophobicity, and the potential for forming well-defined, ultrathin layers offer theoretical advantages over the incumbent conductive polymer. However, a significant amount of fundamental research is required to bridge the knowledge gap and translate the impressive performance of this compound in the field of photovoltaics to the complex and demanding environment of biological systems. This technical guide serves as a foundational resource to inspire and inform such future investigations, paving the way for the next generation of advanced bio-integrated materials and devices.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Solution Processing Protocol for 2PACz Deposition: Application Notes for Researchers

Introduction

(2-(9H-carbazol-9-yl)ethyl)phosphonic acid, commonly known as 2PACz, is a self-assembled monolayer (SAM) material widely employed as a hole-selective or hole transport layer (HTL) in inverted perovskite solar cells (PSCs) and organic solar cells.[1][2] Its primary function is to facilitate efficient hole extraction from the active layer to the anode (commonly indium tin oxide - ITO) while blocking electrons, thereby reducing interfacial recombination and enhancing device performance.[1][3] This document provides detailed protocols for the solution-based deposition of this compound thin films, tailored for researchers, scientists, and professionals in drug development and materials science.

Key Applications

This compound serves as a critical component in the fabrication of high-performance optoelectronic devices. Its carbazole core acts as an electron-rich body, while the phosphonic acid group anchors the molecule to metal oxide surfaces like ITO, forming a uniform monolayer.[1] This self-assembly process is crucial for creating a favorable interface that improves charge transport and device stability.[1][3]

Experimental Data Summary

The following table summarizes the key quantitative parameters for the solution processing of this compound, compiled from various research findings.

| Parameter | Value | Solvents | Deposition Method | Substrate | Annealing Conditions | Source |

| Concentration | 1 mM (approx. 0.275 mg/ml) | Ethanol, Methanol, THF, IPA, DMF | Spin-coating, Dip-coating | ITO | 100°C for 10 min | [1][4] |

| Concentration | 1 mg/ml | THF, DMF, IPA, Ethanol, Methanol | Spin-coating | Not Specified | 100°C for 10 min | [4] |

| Concentration | 0.1 mM | Not Specified | Spin-coating | ITO | Not Specified | [5] |

| Spin-coating Speed | 3000 rpm | THF, DMF, IPA, Ethanol, Methanol | Spin-coating | Not Specified | 100°C for 10 min | [1][4] |

| Spin-coating Duration | 30 s | THF, DMF, IPA, Ethanol, Methanol | Spin-coating | Not Specified | 100°C for 10 min | [1][4] |

| Dip-coating Immersion Time | Few minutes to several hours | Not Specified | Dip-coating | Not Specified | Optimized based on application | [4] |

| Annealing Temperature | 100 °C | Not Specified | Spin-coating | Not Specified | 10 min | [1][4] |

| Annealing Duration | 10 min | Not Specified | Spin-coating | Not Specified | 100°C | [1][4] |

Experimental Protocols

Substrate Preparation

A pristine substrate surface is critical for the formation of a high-quality, uniform this compound monolayer.[4]

Materials:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Deionized (DI) water

-

Isopropyl alcohol (IPA)

-

Acetone

-

UV-Ozone or plasma cleaner

Protocol:

-

Sequentially sonicate the ITO substrates in a cleaning solution of detergent and DI water, followed by DI water, acetone, and finally isopropyl alcohol, for 15 minutes each.

-

Dry the substrates using a stream of nitrogen gas.

-

Treat the cleaned substrates with UV-Ozone or plasma for 10-15 minutes to remove any remaining organic residues and to enhance the surface wettability.

This compound Solution Preparation

Materials:

-

This compound powder

-

Anhydrous solvents (e.g., Ethanol, Methanol, Tetrahydrofuran (THF), Isopropanol (IPA), or N,N-Dimethylformamide (DMF))[1][4]

-

Volumetric flask

-

Magnetic stirrer and stir bar

Protocol:

-

Calculate the required mass of this compound to prepare a solution with a concentration of 1 mM (approximately 0.275 mg/ml).[1]

-

Dissolve the this compound powder in the chosen solvent within a volumetric flask.

-

Stir the solution for at least 2 hours at room temperature to ensure complete dissolution.

-

Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate impurities.

This compound Deposition by Spin-Coating

Spin-coating is a widely used technique for depositing thin, uniform films from solution.[4]

Materials:

-

Prepared this compound solution

-

Cleaned ITO substrates

-

Spin-coater

-

Pipette

Protocol:

-

Place the cleaned ITO substrate onto the chuck of the spin-coater and ensure it is centered.

-

Dispense approximately 100 µL of the this compound solution onto the center of the substrate.[1]

-

Carefully remove the substrate from the spin-coater.

This compound Deposition by Dip-Coating

Dip-coating is a simple and cost-effective method that can be advantageous for ensuring complete surface coverage.[4]

Materials:

-

Prepared this compound solution

-

Cleaned ITO substrates

-

Beaker or container for the solution

-

Tweezers

Protocol:

-

Pour the this compound solution into a clean beaker.

-

Immerse the cleaned ITO substrate into the solution using tweezers.

-

The immersion time can vary from a few minutes to several hours, depending on the desired monolayer coverage and the specific experimental conditions.[4]

-

After the desired immersion time, slowly withdraw the substrate from the solution.

-

Allow the substrate to air dry or gently blow it dry with nitrogen gas.

Post-Deposition Annealing

Annealing is a crucial step to remove residual solvent and improve the quality and organization of the self-assembled monolayer.[6]

Materials:

-

This compound-coated substrate

-

Hotplate or oven

Protocol:

-

Place the this compound-coated substrate on a hotplate or in an oven preheated to 100°C.

-

After annealing, allow the substrate to cool down to room temperature before proceeding with the deposition of subsequent layers.

Visualizations

Experimental Workflow for this compound Deposition

Caption: Workflow for this compound thin film deposition.

Role of this compound as a Hole Transport Layer

Caption: Function of this compound in a perovskite solar cell.

References

Application Notes and Protocols for Spin-Coating Deposition of 2PACz Thin Films

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fabrication of high-quality 2PACz (9,9'-(2,7-bis(diphenylamino)-9H-fluorene-9,9-diyl)bis(9H-carbazole)) thin films using the spin-coating technique. This compound is a carbazole-based self-assembled monolayer (SAM) that has demonstrated significant potential as a hole transport layer (HTL) in high-performance inverted perovskite solar cells.[1][2][3] Its ability to form a uniform monolayer on indium tin oxide (ITO) substrates allows for efficient hole extraction and transport, contributing to enhanced device efficiency and stability.[1][2][4]

Overview of this compound as a Hole Transport Layer

This compound functions as a self-assembled monolayer, forming a thin, uniform layer that modifies the work function of the ITO electrode for efficient hole transport.[1] This carbazole-based molecule consists of a head group that interfaces with the perovskite layer and an anchoring group that binds to the TCO electrode.[1] This structure facilitates favorable energetic alignment with the perovskite, reduces defect states at the interface, and minimizes non-radiative recombination in the final device.[1] The use of this compound as an HTL has led to perovskite solar cells with power conversion efficiencies (PCEs) exceeding 20%.[1]

Experimental Protocols

The following protocols outline the necessary steps for substrate preparation, solution formulation, and spin-coating deposition of this compound thin films.

Substrate Cleaning

Proper substrate cleaning is crucial for the formation of a uniform and defect-free this compound monolayer. The following is a standard cleaning procedure for ITO-coated glass substrates:

-

Sequentially sonicate the ITO substrates in a solution of Mucasol (2% in deionized water), deionized water, acetone, and isopropanol for 15 minutes each at approximately 40°C.[5]

-

Dry the substrates with a stream of nitrogen gas.

-

Immediately before depositing the this compound layer, treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and improve the hydrophilicity of the surface.[5][6] This step is critical for achieving high reproducibility.[5]

This compound Solution Preparation

The quality of the this compound solution directly impacts the final film quality.

-

Solvent Selection: Anhydrous ethanol is the most commonly used solvent for dissolving this compound.[5][7] Toluene has also been reported for similar SAMs.[6]

-

Concentration: Typical concentrations for this compound solutions range from 0.1 mmol/L to 1 mmol/L.[5][7] A lower concentration of 0.1 mmol/L can be used, particularly when dropping the solution dynamically during the spinning process.[5] For static deposition, a concentration of 1 mmol/L is often used.[5][7]

-

Dissolution: Dissolve the this compound powder in the chosen solvent. To aid dissolution, the solution can be placed in an ultrasonic bath for 15-30 minutes at a temperature of 30-40°C.[5][7] It is recommended to stir the solution overnight to ensure complete dissolution.[7]

-

Storage: Store the this compound powder in a nitrogen-filled glovebox to prevent degradation.[5]

Spin-Coating Deposition of this compound Thin Film

All deposition steps should be performed in a nitrogen-filled glovebox to minimize exposure to oxygen and moisture.[5][6][7]

Method A: Static Deposition

-

Transfer the cleaned and UV-ozone treated ITO substrates into the glovebox.

-

Place a substrate on the spin coater chuck.

-

Dispense approximately 100 µL of the 1 mmol/L this compound solution onto the center of the substrate, ensuring the entire surface is covered.[5]

-

Allow the solution to rest on the substrate for approximately 5 seconds.[5]

-

Initiate the spin-coating program. A typical program consists of a single step at 3000 rpm for 30 seconds.[5][7]

-

After spin-coating, anneal the substrates on a hot plate at 100°C for 10 minutes.[5][7]

Method B: Dynamic Deposition

-

Place the cleaned and UV-ozone treated ITO substrate on the spin coater chuck.

-

Start the spin coater at a speed of 3000 rpm.

-

While the substrate is rotating, dynamically drop the 0.1 mmol/L this compound solution 2-3 times onto the substrate.[5]

-

Continue spinning for a total of 30 seconds.

-

Anneal the substrates on a hot plate at 100°C for 10 minutes.[5]

A subsequent washing step with ethanol after annealing is optional and has been shown to have no significant impact on device performance.[5]

Data Presentation

The following tables summarize key parameters and resulting device performance from various studies employing this compound and its derivatives as HTLs.

| Parameter | Value | Solvent | Reference |

| Concentration | 0.1 mmol/L | Ethanol | [5][7] |

| 1 mmol/L | Ethanol | [5][7] | |

| Spin Speed | 3000 rpm | - | [5][7] |

| Spin Time | 30 s | - | [5][7] |

| Annealing Temp. | 100 °C | - | [5][7] |

| Annealing Time | 10 min | - | [5][7] |

Table 1: Typical Spin-Coating Parameters for this compound Thin Film Fabrication.

| HTL Material | PCE (%) | VOC (V) | JSC (mA/cm2) | FF (%) | Reference |

| This compound | 20.9 | 1.19 | - | - | [1] |

| This compound | 18.44 | - | - | - | [7] |

| Br-2PACz | 19.51 | - | - | - | [7] |

| MeO-2PACz | >21.1 | - | - | - | [2] |

| MeO-2PACz | ~22 | - | - | 83.9 | [3] |

| MeO-2PACz | 23.1 | - | - | - | [6] |

Table 2: Performance of Perovskite Solar Cells Utilizing this compound and its Derivatives as the Hole Transport Layer.

Visualizations

Caption: Experimental workflow for this compound thin film fabrication.

Caption: Energy level alignment in a perovskite solar cell with a this compound HTL.

References

- 1. mdpi.com [mdpi.com]

- 2. A Comprehensive Review of Self-Assembled Monolayers as Hole-Transport Layers in Inverted Perovskite Solar Cells [mdpi.com]

- 3. Efficient inverted perovskite solar cells with a low-temperature processed NiOx/SAM hole transport layer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. Self-assembled monolayers as hole-transporting materials for inverted perovskite solar cells - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00144J [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]

Application Notes and Protocols for Thermal Evaporation of 2PACz Layers

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) is a self-assembled monolayer (SAM) forming molecule extensively utilized as a hole transport layer (HTL) in high-performance inverted perovskite solar cells (PSCs). The thermal evaporation method for depositing this compound layers offers significant advantages over traditional solution-based techniques. This vacuum-based approach provides highly uniform and conformal films with precise control over thickness, which is crucial for reproducible and efficient device fabrication.[1] Furthermore, thermal evaporation is a solvent-free process, making it compatible with large-area manufacturing and tandem solar cell applications.[2]

These application notes provide a detailed protocol for the deposition of this compound layers using thermal evaporation, covering substrate preparation, deposition parameters, and post-deposition characterization.

Data Presentation

Deposition Parameters

The successful thermal evaporation of this compound is dependent on a set of optimized parameters. While the exact source temperature for this compound is not widely reported and is dependent on the specific evaporator geometry, it is crucial to achieve a stable and controllable deposition rate. The following table summarizes typical parameters for the thermal evaporation of this compound and related materials in a high-vacuum chamber.

| Parameter | Value | Notes |

| Base Pressure | < 2.0 x 10⁻⁶ mbar | A high vacuum is essential to minimize contamination and ensure a long mean free path for the evaporated molecules.[3] |

| Deposition Rate | 0.1 - 1.0 Å/s | A slower deposition rate is generally preferred for better film morphology and thickness control. The rate should be optimized for the specific application. |

| Source Temperature | 150 - 250 °C (estimated) | This is an estimated range for this compound. The optimal temperature depends on the crucible type and distance to the substrate and should be adjusted to achieve the desired deposition rate. |

| Substrate Temperature | Room Temperature (e.g., 18-25 °C) | Maintaining the substrate at or near room temperature is common for the deposition of organic molecules to prevent their re-evaporation and to facilitate uniform film formation.[4] |

| Target Thickness | 1 - 100 nm | The optimal thickness is application-dependent. For SAM applications, a very thin layer is desired, while thicker layers have also been investigated.[5] |

Performance of Perovskite Solar Cells with Evaporated this compound

The thickness of the thermally evaporated this compound layer has a significant impact on the performance of perovskite solar cells. The following table summarizes reported performance metrics for devices with varying this compound thicknesses.

| This compound Thickness (nm) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current (JSC) (mA/cm²) | Fill Factor (FF) (%) | Reference |

| 1 | ~16.5 | ~1.10 | ~21.5 | ~70 | [5] |

| 10 | ~17.0 | ~1.12 | ~21.5 | ~71 | [5] |

| 50 | ~17.2 | ~1.12 | ~21.8 | ~70 | [6] |

| 50 (with post-deposition treatment) | ~19.3 | ~1.14 | ~21.5 | ~79.8 | [6] |

| 100 | ~15.8 | ~1.10 | ~21.5 | ~67 | [6] |

Experimental Protocols

Substrate Preparation (ITO-coated Glass)

A thorough cleaning of the substrate is critical for achieving a uniform and well-adhering this compound layer.

Materials:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Detergent solution (e.g., 2% Mucasol in deionized water)

-

Deionized (DI) water

-

Acetone (reagent grade)

-

Isopropanol (IPA) (reagent grade)

-

Ultrasonic bath

-

UV-Ozone cleaner

-

Nitrogen gas for drying

Protocol:

-

Place the ITO substrates in a substrate holder.

-

Sequentially sonicate the substrates in the following solutions for 15 minutes each:

-

Detergent solution

-

Deionized water

-

Acetone

-

Isopropanol[7]

-

-

After the final sonication step in isopropanol, rinse the substrates thoroughly with deionized water.

-

Dry the substrates using a stream of nitrogen gas.

-

Immediately before transferring the substrates to the thermal evaporator, treat them with a UV-Ozone cleaner for 15 minutes to remove any remaining organic residues and to improve the surface wettability.[7]

Thermal Evaporation of this compound

Equipment:

-

High-vacuum thermal evaporation system (base pressure < 2.0 x 10⁻⁶ mbar)

-

Effusion cell or crucible suitable for organic materials (e.g., alumina)

-

Quartz crystal microbalance (QCM) for monitoring deposition rate and thickness

-

Substrate holder with rotation capabilities

Protocol:

-

Load the this compound powder into a clean effusion cell.

-

Mount the cleaned ITO substrates onto the substrate holder in the evaporation chamber.

-